N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide
描述
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused bicyclic system with oxygen and nitrogen in the heterocyclic ring. Key structural features include:
- 10-Methyl substitution: Stabilizes the 11-oxo group and modulates steric interactions.
- Cyclohexanecarboxamide at C2: A lipophilic substituent that may enhance membrane permeability compared to aromatic analogs.
属性
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEPYOWRJLEDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.
Chemical Structure and Properties
The compound belongs to the dibenzoxazepin class, characterized by a unique bicyclic structure that influences its biological interactions. The molecular formula is , and it has a molecular weight of approximately 296.37 Da.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to act as an inhibitor of certain enzymatic pathways, which can modulate metabolic processes critical for cell survival and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing central nervous system functions.
Cytotoxicity Assays
Cytotoxicity studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The MTT assay is commonly used for this purpose.
The compound exhibited significant cytotoxicity against the PANC-1 cell line with an IC50 value of 5.85 µM, indicating its potential as a therapeutic agent in pancreatic cancer treatment.
Angiogenesis Inhibition
Research indicates that compounds similar to this compound can suppress angiogenesis—a critical process in tumor growth and metastasis. A study demonstrated that a related compound inhibited the pERK-FosB/ΔFosB-VCAM-1 axis, leading to reduced endothelial activation and retinal permeability . This suggests potential applications in treating diseases characterized by excessive angiogenesis.
Pharmacological Applications
The compound has been investigated for its potential in treating various conditions:
- Cancer Therapy : Its cytotoxic effects on cancer cell lines make it a candidate for further development as an anticancer drug.
- Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have implications in treating psychiatric disorders.
相似化合物的比较
Core Heterocycle Variations
Dibenzo[b,f][1,4]oxazepine vs. Thiazepine
- Oxygen vs. Sulfur: Oxazepines (e.g., target compound) feature an oxygen atom in the heterocycle, while thiazepines (e.g., Jin et al.'s compounds) incorporate sulfur. This difference alters electronic properties: Thiazepines: Sulfur’s lower electronegativity increases ring flexibility and may enhance binding to hydrophobic pockets in receptors .
Example Compounds:
- N-(4-Bromobenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide 5-oxide (41) : Exhibits a thiazepine core with a bromobenzyl group (D2 Ki = 12 nM) .
- N-(10-Ethyl-11-oxo-oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) : High synthetic yield (83%) due to oxazepine’s stability under reaction conditions .
Substituent Analysis
Amide Position and Structure
- C2 vs. C7/C8 Substitution :
- Cyclohexanecarboxamide vs. Aromatic Amides: e.g., 4-Methoxybenzyl (compound 32) or thiophen-2-yl (compound in ) increase π-π stacking but may reduce solubility .
Example Data Table:
*Calculated based on molecular formula C22H21N2O3.
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
